molecular formula C30H24F2N2O4 B303844 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

カタログ番号 B303844
分子量: 514.5 g/mol
InChIキー: MHQPYUJMTMQVDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific research community. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the biochemical and physiological effects of this enzyme.

作用機序

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of a specific enzyme known as phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in many physiological processes. By inhibiting PDE4, 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide increases cAMP levels and alters the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide are primarily related to its inhibition of PDE4. This inhibition leads to increased cAMP levels and altered downstream signaling pathways, which can have a variety of effects depending on the specific physiological process being studied. For example, inhibition of PDE4 has been shown to reduce inflammation in several models of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).

実験室実験の利点と制限

One of the primary advantages of using 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its specificity for PDE4. This allows researchers to selectively inhibit this enzyme without affecting other related enzymes, which can be important for understanding the specific role of PDE4 in different physiological processes. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of results.

将来の方向性

There are several potential future directions for research involving 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more selective and potent inhibitors of PDE4, which could have improved therapeutic potential for a variety of diseases. Another potential direction is the study of the effects of PDE4 inhibition on different physiological processes, such as memory and learning, which have been shown to be influenced by cAMP signaling. Finally, the use of this compound in combination with other drugs or therapies could be explored to identify potential synergistic effects.

合成法

The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. One common method involves the reaction of 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 2,6-difluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to yield the final product.

科学的研究の応用

The primary scientific research application of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is as a research tool to study the function and regulation of a specific enzyme. This enzyme is involved in several important physiological processes, including inflammation, cell proliferation, and apoptosis. By inhibiting this enzyme, researchers can study the effects of its inhibition on these processes and potentially identify new therapeutic targets.

特性

製品名

4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C30H24F2N2O4

分子量

514.5 g/mol

IUPAC名

4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C30H24F2N2O4/c1-16-26(30(36)34-29-20(31)8-5-9-21(29)32)27(18-10-11-24-25(14-18)38-15-37-24)28-22(33-16)12-19(13-23(28)35)17-6-3-2-4-7-17/h2-11,14,19,27,33H,12-13,15H2,1H3,(H,34,36)

InChIキー

MHQPYUJMTMQVDE-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=C(C=CC=C6F)F

正規SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=C(C=CC=C6F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。